2-methyl-4-oxo-N-(2-phenylethyl)-1,4-dihydroquinoline-6-carboxamide
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Overview
Description
2-methyl-4-oxo-N-(2-phenylethyl)-1,4-dihydroquinoline-6-carboxamide is a synthetic organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
The synthesis of 2-methyl-4-oxo-N-(2-phenylethyl)-1,4-dihydroquinoline-6-carboxamide typically involves the amidation of the ethyl ester of 2-methyl-pyrroloquinoline-5-carboxylic acid with arylalkylamines in boiling ethanol . This method ensures high yields and purity of the target compound. The structure of the synthesized compound is confirmed using various analytical techniques such as elemental analysis, nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and polarimetry .
Chemical Reactions Analysis
2-methyl-4-oxo-N-(2-phenylethyl)-1,4-dihydroquinoline-6-carboxamide undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is being explored for its potential therapeutic applications, particularly in the treatment of diseases such as cancer and bacterial infections.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-methyl-4-oxo-N-(2-phenylethyl)-1,4-dihydroquinoline-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation or induction of cell death in cancer cells .
Comparison with Similar Compounds
2-methyl-4-oxo-N-(2-phenylethyl)-1,4-dihydroquinoline-6-carboxamide is structurally similar to other quinoline derivatives, such as:
- 6-hydroxy-2-methyl-4-oxo-N-[(1R)-1-phenylethyl]-2,4-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide
- 2-methyl-4-oxo-2,4-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide
These compounds share similar chemical structures and biological activities, but this compound is unique due to its specific substitution pattern and the presence of the phenylethyl group, which may confer distinct biological properties .
Properties
IUPAC Name |
2-methyl-4-oxo-N-(2-phenylethyl)-1H-quinoline-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2/c1-13-11-18(22)16-12-15(7-8-17(16)21-13)19(23)20-10-9-14-5-3-2-4-6-14/h2-8,11-12H,9-10H2,1H3,(H,20,23)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYRTXLNIYFOSLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C2=C(N1)C=CC(=C2)C(=O)NCCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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